molecular formula C14H17N5O4 B11674709 ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

ethyl 3-{[(E)-(dimethylamino)methylidene]amino}-1-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate

Katalognummer: B11674709
Molekulargewicht: 319.32 g/mol
InChI-Schlüssel: QYWIWLBZTHXNOY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-b]pyridine core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE typically involves multiple steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalization. Common reagents used in the synthesis include dimethylamine, ethyl acrylate, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of various materials and chemicals

Wirkmechanismus

The mechanism of action of ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include:

Uniqueness

ETHYL 3-[(E)-[(DIMETHYLAMINO)METHYLIDENE]AMINO]-1-METHYL-5-NITRO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLATE is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pyrrolo[2,3-b]pyridine core and functional groups make it a versatile compound for various applications, distinguishing it from other similar compounds .

Eigenschaften

Molekularformel

C14H17N5O4

Molekulargewicht

319.32 g/mol

IUPAC-Name

ethyl 3-(dimethylaminomethylideneamino)-1-methyl-5-nitropyrrolo[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C14H17N5O4/c1-5-23-14(20)12-11(16-8-17(2)3)10-6-9(19(21)22)7-15-13(10)18(12)4/h6-8H,5H2,1-4H3

InChI-Schlüssel

QYWIWLBZTHXNOY-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=C(N1C)N=CC(=C2)[N+](=O)[O-])N=CN(C)C

Löslichkeit

35 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.